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Compound of Interest

Compound Name: FK888

Cat. No.: B1672746 Get Quote

For researchers and professionals in drug development, understanding the consistency of a

compound's effects across different studies is paramount. This guide provides a comparative

analysis of the published data on FK888, a selective antagonist of the tachykinin NK1 receptor,

to assess the reproducibility of its pharmacological effects.

FK888 is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is the

primary receptor for the neuropeptide Substance P. The interaction between Substance P and

the NK1 receptor is implicated in a variety of physiological processes, including pain

transmission, inflammation, and smooth muscle contraction. Consequently, NK1 receptor

antagonists like FK888 have been investigated for their therapeutic potential in a range of

conditions. This guide synthesizes quantitative data from multiple studies to evaluate the

consistency of FK888's effects and provides detailed experimental protocols for key assays.

Quantitative Comparison of FK888's
Pharmacological Activity
To assess the reproducibility of FK888's effects, we have compiled quantitative data from

several key studies into the following tables. These tables summarize the binding affinity and

functional potency of FK888 in various in vitro and in vivo models.

In Vitro Binding Affinity and Functional Potency of
FK888
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Parameter Species/Tissue Value Reference

Ki (nM)
Guinea-pig lung

membranes
0.69 ± 0.13 [1]

Ki (μM)
Rat brain cortical

synaptic membranes
0.45 ± 0.17 [1]

pA2

Guinea-pig isolated

ileum (Substance P-

induced contraction)

9.29 (8.60-9.98) [1]

pA2

Chinese hamster

ovary cells expressing

human NK1 receptor

(Substance P-induced

phosphatidylinositol

hydrolysis)

8.9 [2]

IC50 (nM)

Isolated guinea pig

trachea (Substance P-

induced contraction)

32 [3]

Analysis of In Vitro Data:

The reported in vitro data for FK888 demonstrates a high degree of consistency in its potent

and selective antagonism of the NK1 receptor, particularly in guinea pig tissues and human cell

lines. The Ki value of 0.69 nM in guinea pig lung membranes and the pA2 value of 9.29 in

guinea pig ileum highlight its high affinity and potency.[1] A study using Chinese hamster ovary

cells expressing the human NK1 receptor also reported a comparable pA2 value of 8.9,

suggesting similar potency at the human receptor.[2] Notably, the affinity of FK888 for the rat

NK1 receptor is significantly lower, with a Ki value in the micromolar range, indicating a

species-specific difference.[1] The IC50 value of 32 nM for inhibiting Substance P-induced

contraction in guinea pig trachea further supports its antagonistic activity.[3]

In Vivo Efficacy of FK888
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Parameter Model
Route of
Administration

Value (ID50,
μmol/kg)

Reference

ID50

Substance P-

induced plasma

exudation in

guinea pig lower

trachea

Intravenous 0.1 [4]

ID50

Substance P-

induced plasma

exudation in

guinea pig main

bronchi

Intravenous 0.1 [4]

Analysis of In Vivo Data:

In vivo studies in guinea pigs consistently demonstrate the ability of FK888 to inhibit Substance

P-induced effects. The low ID50 values of 0.1 μmol/kg for inhibiting plasma exudation in both

the lower trachea and main bronchi underscore its high in vivo potency.[4] These findings align

with the in vitro data, confirming that FK888 is an effective NK1 receptor antagonist in a whole-

animal setting.

Key Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments

cited are provided below.

NK1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test

compound for the NK1 receptor.

Materials:

Cell membranes expressing NK1 receptors

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin
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Radioligand: [³H]-Substance P

Non-labeled Ligand: Substance P (for non-specific binding)

Test Compound: FK888 at various concentrations

96-well microplates

Glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI)

Filtration apparatus

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

Scintillation cocktail and counter

Procedure:

Assay Setup: In a 96-well plate, add the following to each well:

50 µL of test compound (FK888) at various concentrations.

50 µL of [³H]-Substance P at a fixed concentration.

100 µL of the membrane suspension.

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to

reach binding equilibrium.

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

the pre-soaked glass fiber filters using a filtration apparatus. This separates the receptor-

bound radioligand from the free radioligand.

Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound

radioligand.

Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and

measure the radioactivity using a liquid scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand is determined as the IC50 value. The Ki value can then be

calculated using the Cheng-Prusoff equation.

Substance P-Induced Contraction in Isolated Guinea Pig
Ileum
This protocol describes an organ bath experiment to assess the functional antagonism of

FK888 on Substance P-induced smooth muscle contraction.

Materials:

Guinea pig ileum segment

Krebs-Henseleit solution (gassed with 95% O₂ and 5% CO₂)

Organ bath with an isometric force transducer

Substance P

FK888

Atropine and indomethacin (to block cholinergic and prostaglandin-mediated effects)

Procedure:

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ

bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ and 5%

CO₂. The tissue is allowed to equilibrate under a resting tension.

Antagonist Incubation: The tissue is pre-incubated with various concentrations of FK888 for

a specified period.

Agonist Challenge: A cumulative concentration-response curve to Substance P is generated

in the absence and presence of different concentrations of FK888.

Data Recording: The contractile responses are recorded isometrically.
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Data Analysis: The pA2 value, a measure of antagonist potency, is calculated using a Schild

plot analysis. A pA2 value is the negative logarithm of the molar concentration of an

antagonist that produces a two-fold shift to the right in the agonist's concentration-response

curve.

Visualizing the Mechanism of Action and
Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental

procedures, the following diagrams have been generated using the DOT language.
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FK888 blocks the Substance P/NK1 receptor signaling pathway.
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Workflow for the NK1 Receptor Binding Assay.
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In conclusion, the published data on FK888 demonstrates a consistent and reproducible profile

as a potent and selective NK1 receptor antagonist, particularly in guinea pig and human-based

experimental systems. The provided quantitative data and detailed protocols offer a solid

foundation for researchers to build upon and further investigate the therapeutic potential of this

compound. The observed species-specific differences highlight the importance of selecting

appropriate animal models in preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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